(-)-mono-(1R)-Menthyl phthalate
Overview
Description
(-)-Mono-(1R)-Menthyl phthalate is an ester derivative of phthalic acid and menthol. This compound is known for its unique structural properties, which combine the aromatic characteristics of phthalic acid with the chiral menthol moiety. It is often used in various industrial applications due to its plasticizing properties and its ability to impart flexibility and durability to materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-mono-(1R)-Menthyl phthalate typically involves the esterification of phthalic anhydride with (-)-menthol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction proceeds as follows:
- Phthalic anhydride reacts with (-)-menthol in the presence of an acid catalyst.
- The mixture is heated under reflux to facilitate the esterification process.
- The product is then purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions: (-)-Mono-(1R)-Menthyl phthalate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases, leading to the formation of phthalic acid and (-)-menthol.
Oxidation: Under oxidative conditions, the menthol moiety can be oxidized to form corresponding ketones or aldehydes.
Substitution: The aromatic ring of the phthalate can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Electrophiles such as nitric acid for nitration or sulfuric acid for sulfonation.
Major Products Formed:
Hydrolysis: Phthalic acid and (-)-menthol.
Oxidation: Ketones or aldehydes derived from menthol.
Substitution: Nitro or sulfonic acid derivatives of the phthalate.
Scientific Research Applications
(-)-Mono-(1R)-Menthyl phthalate has several applications in scientific research, including:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of materials.
Biology: Investigated for its potential effects on biological systems, particularly in studies related to endocrine disruption.
Medicine: Explored for its potential use in drug delivery systems due to its ability to modify the release properties of pharmaceutical formulations.
Industry: Utilized in the production of flexible plastics, coatings, and adhesives.
Mechanism of Action
The mechanism of action of (-)-mono-(1R)-Menthyl phthalate primarily involves its interaction with polymer matrices, where it acts as a plasticizer. By embedding itself between polymer chains, it reduces intermolecular forces, thereby increasing the flexibility and workability of the material. In biological systems, its effects are mediated through interactions with cellular receptors and enzymes, potentially leading to endocrine-disrupting activities.
Comparison with Similar Compounds
Diethyl phthalate: Another phthalate ester used as a plasticizer, but with different alkyl groups.
Dibutyl phthalate: Commonly used in cosmetics and personal care products.
Diisononyl phthalate: Used in a wide range of PVC products.
Uniqueness: (-)-Mono-(1R)-Menthyl phthalate is unique due to its chiral menthol moiety, which imparts specific stereochemical properties that can influence its interaction with biological systems and materials. This chiral center can lead to different biological activities compared to other phthalates, making it a compound of interest in both industrial and scientific research.
Properties
IUPAC Name |
2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxycarbonylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O4/c1-11(2)13-9-8-12(3)10-16(13)22-18(21)15-7-5-4-6-14(15)17(19)20/h4-7,11-13,16H,8-10H2,1-3H3,(H,19,20)/t12-,13+,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFJPDHXAWVDSA-DVOMOZLQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C2=CC=CC=C2C(=O)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C2=CC=CC=C2C(=O)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349127 | |
Record name | (-)-mono-(1R)-Menthyl phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33744-74-0 | |
Record name | (-)-mono-(1R)-Menthyl phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (-)-mono-(1R)-Menthyl phthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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